REACTION_CXSMILES
|
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[F:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:11]=1[C:12]#[N:13]>>[F:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:11]=1[C:12]([NH2:13])=[O:2] |f:0.1.2.3|
|
Name
|
reaction solution
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The suspension of the bacterial cells (corresponding to 5.92 mg of the dry cells)
|
Type
|
CUSTOM
|
Details
|
obtained in Example 8
|
Type
|
CUSTOM
|
Details
|
was conducted at 25° C.
|
Type
|
CUSTOM
|
Details
|
from the initiation of the reaction
|
Type
|
CUSTOM
|
Details
|
After 22 hours from the initiation of the reaction
|
Duration
|
22 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |